N-(1,3-Thiazinan-2-yliden)cyanamide
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Overview
Description
N-(1,3-Thiazinan-2-yliden)cyanamide: is a chemical compound with the molecular formula C5H7N3S. It is known for its unique structure, which includes a thiazinane ring and a cyanamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-Thiazinan-2-yliden)cyanamide typically involves the reaction of arylamines with elemental sulfur and carbon dioxide under transition-metal-free conditions. This method leverages C–H bond functionalization to produce thiazolidin-2-ones and 1,3-thiazinan-2-ones in moderate to good yields .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of readily available arylamines and the application of green chemistry principles to ensure efficient and sustainable production .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-Thiazinan-2-yliden)cyanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: The cyanamide group can participate in substitution reactions, leading to the formation of diverse derivatives
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazinane derivatives .
Scientific Research Applications
N-(1,3-Thiazinan-2-yliden)cyanamide has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development and pharmaceutical research.
Material Science: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1,3-Thiazinan-2-yliden)cyanamide involves its interaction with molecular targets through its functional groups. The thiazinane ring and cyanamide group can participate in various chemical interactions, influencing biological pathways and molecular targets. These interactions can lead to specific biological effects, making the compound valuable in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
Thiazolidin-2-ones: These compounds share a similar thiazinane ring structure but differ in their functional groups.
Cyanamides: Compounds with a cyanamide group but different ring structures.
Uniqueness
N-(1,3-Thiazinan-2-yliden)cyanamide is unique due to its combination of a thiazinane ring and a cyanamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in scientific research .
Properties
IUPAC Name |
5,6-dihydro-4H-1,3-thiazin-2-ylcyanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3S/c6-4-8-5-7-2-1-3-9-5/h1-3H2,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSMDWBLKVHJMIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(SC1)NC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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